2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride
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Overview
Description
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride (CAS# 2044706-96-7) is a useful research chemical . It has a molecular weight of 255.66 and a molecular formula of C10H13ClF3NO . The compound is also known by its synonyms: 2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the canonical SMILES string: C1=CC(=CC=C1CCN)OCC(F)(F)F.Cl . This indicates that the compound contains a phenyl ring (C1=CC=C1), an ethylamine group (CCN), and a trifluoroethoxy group (OCC(F)(F)F), along with a chloride ion (Cl).Physical and Chemical Properties Analysis
The compound has a molecular weight of 255.66 . Its InChI Key is MWMSKLPRJUOFIT-UHFFFAOYSA-N . It has a LogP value of 3.63120, indicating its relative lipophilicity . The compound is canonicalized, with a covalently-bonded unit count of 2 .Scientific Research Applications
Antidepressant Activity Research
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, a group to which 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride belongs, have been studied for their potential antidepressant activity. These compounds, including venlafaxine, show promise in inhibiting the uptake of neurotransmitters such as norepinephrine and serotonin. Their potential antidepressant effects were assessed in rodent models, indicating the possibility of rapid onset of antidepressant activity (Yardley et al., 1990).
Synthesis and SAR of Derivatives
The synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives, designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride, reveal insights into the significance of alkyl groups in these compounds. This research contributes to understanding the molecular interactions and affinities of these derivatives, including their sigma(1) affinity (Nakazato et al., 1999).
Orthometalation in Chemistry
Studies on the orthometalation of primary amines, including 2-(phenyl)ethylamine derivatives, offer insights into complex chemical reactions involving metal complexes. This research is crucial for understanding the formation and properties of orthometalated complexes, which have applications in various fields of chemistry (Vicente et al., 1997).
Vascular Actions in Pharmacology
The compound (R)‐N‐(3‐(3‐(trifluoromethyl)phenyl)propyl)‐1‐(1‐napthyl)ethylamine hydrochloride, related to this compound, is used to treat hyperparathyroidism. It activates Ca2+‐sensing receptors in parathyroid glands and modulates vascular tone, highlighting its potential for cardiovascular applications (Thakore & Ho, 2011).
Impurity Profile Study in Pharmaceuticals
A study on venlafaxine hydrochloride, a derivative of phenyl ethylamine, involved the identification and characterization of process-related potential impurities. This research is vital for ensuring the purity and safety of pharmaceutical compounds (Saravanan et al., 2010).
Mechanism of Action
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352, suggesting measures to prevent exposure and procedures to follow in case of exposure .
Future Directions
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c11-10(12,13)7-15-9-3-1-8(2-4-9)5-6-14;/h1-4H,5-7,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMSKLPRJUOFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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